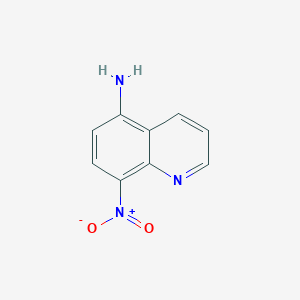

8-Nitroquinolin-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

8-nitroquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-7-3-4-8(12(13)14)9-6(7)2-1-5-11-9/h1-5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJXJGQTEDKYER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415398 | |

| Record name | 8-nitroquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42606-39-3 | |

| Record name | 8-Nitro-5-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42606-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-nitroquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"8-Nitroquinolin-5-amine CAS number and molecular structure"

An In-Depth Technical Guide to 8-Nitroquinolin-5-amine

This guide provides a comprehensive overview of this compound, a heterocyclic aromatic compound of interest to researchers in medicinal chemistry and materials science. We will delve into its chemical identity, molecular structure, synthesis protocols, and potential applications, grounding the discussion in established scientific principles and methodologies.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a quinoline derivative characterized by a nitro group at the 8-position and an amine group at the 5-position. This substitution pattern imparts specific electronic and steric properties that are crucial for its reactivity and biological activity.

Key Identifiers and Properties:

| Property | Value | Source(s) |

| CAS Number | 42606-39-3 | [1] |

| Molecular Formula | C₉H₇N₃O₂ | [1] |

| Molecular Weight | 189.17 g/mol | [1] |

| SMILES | NC1=C2C=CC=NC2=C(=O)C=C1 | [1] |

| Appearance | Pale yellow solid (predicted) | Analogous to related compounds |

| Solubility | Expected to be soluble in organic solvents. | Based on related structures[2][3] |

Note: Experimental data for some properties of this compound are not widely published. Properties are often inferred from structurally similar compounds like 8-nitroquinoline and other aminoquinolines.

Section 2: Molecular Structure

The molecular architecture of this compound consists of a bicyclic quinoline core. The electron-withdrawing nitro group at C8 and the electron-donating amine group at C5 create a distinct electronic profile across the aromatic system. This "push-pull" arrangement can influence the molecule's dipole moment, reactivity in electrophilic and nucleophilic substitution reactions, and its ability to engage in intermolecular interactions such as hydrogen bonding.

Caption: 2D Molecular Structure of this compound.

Section 3: Synthesis and Reactivity

The synthesis of this compound is not commonly detailed in standard literature, but a logical synthetic pathway can be proposed based on established quinoline chemistry. A plausible approach involves the reduction of a dinitroquinoline precursor or the nitration of an aminoquinoline.

A more direct and historically validated method for creating related structures involves the nitration of quinoline itself. This process typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[4][5] Subsequent separation of the 8-nitroquinoline isomer, followed by a second nitration and selective reduction, could theoretically yield the target compound, though this would require careful control of reaction conditions to direct the regiochemistry.

A more feasible pathway would be the selective reduction of 5,8-dinitroquinoline. The challenge in this approach lies in the selective reduction of one nitro group over the other, which can often be achieved by controlling the stoichiometry of the reducing agent and the reaction conditions.

Hypothetical Synthetic Workflow:

Caption: Plausible synthetic workflow for this compound.

Causality in Synthesis:

-

Nitration: The use of a strong acid mixture (H₂SO₄/HNO₃) is essential to generate the nitronium ion (NO₂⁺), the active electrophile. The sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to form the nitronium ion.

-

Regioselectivity: The nitration of quinoline occurs on the benzene ring rather than the pyridine ring, as the pyridine ring is deactivated by the protonated nitrogen atom under the acidic conditions. This results in the 5- and 8-isomers.[4]

-

Reduction: The reduction of a nitro group to an amine is a standard transformation. Common reagents include metals in acidic media (e.g., Sn/HCl) or catalytic hydrogenation (e.g., H₂/Pd-C).[5][6][7] The choice of reagent is critical for selectivity if multiple reducible groups are present.

Section 4: Applications in Research and Drug Development

While specific research on this compound is limited, the quinoline scaffold is a cornerstone in medicinal chemistry. Derivatives of 8-aminoquinoline and 8-hydroxyquinoline have demonstrated a wide range of biological activities.

-

Antiparasitic Agents: 8-Aminoquinoline derivatives like primaquine and tafenoquine are well-established antimalarial drugs.[5] The mechanism often involves the generation of reactive oxygen species (ROS) that are toxic to the parasite.

-

Anticancer Potential: The related compound, 8-hydroxy-5-nitroquinoline (Nitroxoline), has shown potent anti-cancer activity.[8][9] Its mechanism is linked to the chelation of metal ions and the induction of oxidative stress within cancer cells.[9][10] It is plausible that this compound could serve as a scaffold for developing new anticancer agents, potentially acting through similar mechanisms.

-

Enzyme Inhibition: The quinoline core is present in many enzyme inhibitors. The specific substitution pattern of this compound could allow it to fit into the active sites of various enzymes, making it a candidate for screening in drug discovery programs.

Potential Mechanism of Action Pathway:

Caption: Hypothesized mechanism of action based on related quinoline compounds.

Section 5: Safety and Handling

No specific safety data sheet (SDS) is publicly available for this compound. Therefore, it must be handled with extreme caution, assuming it is hazardous. The safety profile can be inferred from related nitroaromatic and aminoaromatic compounds.

-

Toxicity: Nitroaromatic compounds are often toxic and can be mutagenic.[11] 8-Nitroquinoline is classified as harmful if swallowed, in contact with skin, or if inhaled, and is a suspected carcinogen.[11][12]

-

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[11]

-

Self-Validating Protocol for Handling: A self-validating system for handling this compound involves engineering controls (fume hood), administrative controls (Standard Operating Procedures), and mandatory PPE. Any handling should be followed by thorough decontamination of surfaces and equipment. All waste must be disposed of as hazardous chemical waste according to institutional and local regulations.

References

-

PubChem . 8-Nitroquinoline. Available at: [Link]

-

PrepChem.com . Preparation of 8-aminoquinoline. Available at: [Link]

-

Journal of Advance Research in Applied Science . SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Available at: [Link]

-

OEM . 8 Hydroxy 5 Nitroquinoline: Mechanism of Action Explained. Available at: [Link]

-

OEM . Embracing Innovation: The Future Applications of Best 8 Hydroxy 5 Nitroquinoline in Global Industries. Available at: [Link]

- Google Patents. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.

-

The Royal Society of Chemistry . Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available at: [Link]

-

National Institutes of Health . Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Available at: [Link]

-

MDPI . Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Available at: [Link]

-

MDPI . Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Available at: [Link]

-

Wikipedia . 8-Aminoquinoline. Available at: [Link]

-

ResearchGate . Technology of Preparing 8Hydroxy5-nitroquinoline. Available at: [Link]

-

ResearchGate . Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Available at: [Link]

Sources

- 1. 42606-39-3|this compound|BLD Pharm [bldpharm.com]

- 2. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 8-Hydroxy-5-nitroquinoline 96 4008-48-4 [sigmaaldrich.com]

- 4. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]

- 5. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 6. prepchem.com [prepchem.com]

- 7. nnpub.org [nnpub.org]

- 8. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. fishersci.com [fishersci.com]

- 12. 8-硝基喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]

Spectroscopic Characterization of 8-Nitroquinolin-5-amine: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 8-Nitroquinolin-5-amine, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in peer-reviewed literature, this document synthesizes established spectroscopic principles with data from closely related quinoline analogs to present a robust, predictive analytical profile. We will delve into the theoretical underpinnings and expected experimental outcomes for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and structural elucidation of this important molecule.

Introduction: The Structural Significance of this compound

This compound belongs to the quinoline family, a class of nitrogen-containing heterocyclic compounds renowned for their diverse biological activities, including antimicrobial and anticancer properties. The specific substitution pattern of an amine group at the 5-position and a nitro group at the 8-position is expected to significantly modulate the electronic properties and, consequently, the biological efficacy and material characteristics of the quinoline scaffold.

Accurate spectroscopic characterization is the foundational step in the evaluation of any novel compound. It provides an unambiguous confirmation of the chemical structure, which is paramount for establishing structure-activity relationships (SAR) and ensuring the validity of subsequent biological or material science investigations. This guide will provide a detailed roadmap for the spectroscopic analysis of this compound.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are based on the established chemical shifts of the parent quinoline molecule, with perturbations arising from the electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂).

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to display a set of coupled multiplets corresponding to the six protons on the quinoline ring system. The amino group protons will likely appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale for Prediction |

| H-2 | ~8.7 | dd | J = 4.2, 1.6 | Downfield shift due to proximity to the heterocyclic nitrogen. |

| H-3 | ~7.4 | dd | J = 8.4, 4.2 | Influenced by both H-2 and H-4. |

| H-4 | ~8.9 | dd | J = 8.4, 1.6 | Significantly downfield due to the peri-effect of the 5-amino group. |

| H-6 | ~6.8 | d | J = 8.0 | Upfield shift due to the strong electron-donating effect of the 5-amino group. |

| H-7 | ~7.6 | d | J = 8.0 | Downfield shift relative to H-6 due to the influence of the 8-nitro group. |

| 5-NH₂ | ~6.5 | br s | - | Broad signal due to quadrupolar relaxation and exchange; position is solvent-dependent. |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic distribution in the aromatic system.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-2 | ~150 | Adjacent to electronegative nitrogen. |

| C-3 | ~122 | Standard aromatic carbon. |

| C-4 | ~136 | Influenced by the 5-amino group. |

| C-4a | ~128 | Bridgehead carbon. |

| C-5 | ~145 | Attached to the electron-donating amino group. |

| C-6 | ~110 | Shielded by the 5-amino group. |

| C-7 | ~125 | Deshielded by the 8-nitro group. |

| C-8 | ~140 | Attached to the electron-withdrawing nitro group. |

| C-8a | ~148 | Bridgehead carbon adjacent to nitrogen. |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its excellent solvating power for polar aromatic compounds.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1s, acquisition time of 4s.

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 scans, relaxation delay of 2s, acquisition time of 1s.

-

An HMBC (Heteronuclear Multiple Bond Correlation) experiment can be beneficial for assigning quaternary carbons by observing long-range proton-carbon correlations.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic bands for the N-H bonds of the primary amine, the N=O bonds of the nitro group, and the vibrations of the aromatic quinoline core.[1][2][3]

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| 3450-3300 | N-H stretch (asymmetric & symmetric) | Medium | Two distinct bands are characteristic of a primary amine.[2] |

| 3100-3000 | Aromatic C-H stretch | Medium | |

| 1620-1580 | N-H bend | Strong | |

| 1580-1450 | Aromatic C=C and C=N stretch | Medium-Strong | Multiple bands are expected in this region. |

| 1550-1500 | Asymmetric NO₂ stretch | Strong | |

| 1350-1300 | Symmetric NO₂ stretch | Strong | |

| 1335-1250 | Aromatic C-N stretch | Strong | [1] |

| 900-675 | Aromatic C-H out-of-plane bend | Strong | The pattern can be indicative of the substitution on the aromatic rings. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix approximately 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record the spectrum typically from 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment (or the ATR crystal) and subtract it from the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.[4]

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak. The molecular weight of this compound (C₉H₇N₃O₂) is 189.17 g/mol . Due to the nitrogen rule, an odd number of nitrogen atoms results in an odd nominal molecular mass.[5][6]

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Plausible Loss |

| 189 | [M]⁺ | Molecular Ion |

| 172 | [M - OH]⁺ | Loss of a hydroxyl radical (rearrangement) |

| 159 | [M - NO]⁺ | Loss of nitric oxide[7] |

| 143 | [M - NO₂]⁺ | Loss of a nitro group |

| 116 | [C₈H₆N]⁺ | Loss of NO₂ and HCN |

Predicted Fragmentation Pathway

Caption: A simplified representation of potential fragmentation pathways.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, a dilute solution in a suitable solvent (e.g., dichloromethane or ethyl acetate) can be injected into the GC.

-

Direct Insertion Probe: For less volatile solids, a small amount of the sample can be placed on a direct insertion probe and heated to induce vaporization into the ion source.

-

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable spectrum. Electrospray ionization (ESI) would be suitable for confirming the molecular weight via protonation ([M+H]⁺ at m/z 190).

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Detection: An electron multiplier is used to detect the ions.

Conclusion

The spectroscopic characterization of this compound, while not extensively documented, can be reliably predicted through the application of fundamental spectroscopic principles and comparison with structurally related analogs. This guide provides a comprehensive framework for researchers to acquire and interpret NMR, IR, and MS data for this compound. The predicted spectral data and detailed experimental protocols herein serve as a valuable resource for the unambiguous structural confirmation and further investigation of this compound in the fields of drug discovery and materials science.

References

-

SpectraBase. 8-Nitroquinoline - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. 8-quinolinamine, N-[2-(2-methylphenoxy)ethyl]-5-nitro- - Optional[1H NMR] - Spectrum. [Link]

-

PubChem. 8-Nitroquinoline | C9H6N2O2 | CID 11830. [Link]

-

PubChem. 5-Nitroquinoline | C9H6N2O2 | CID 11829. [Link]

-

MDPI. Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. [Link]

-

MDPI. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. [Link]

-

Supporting Information. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. [Link]

-

University of Colorado Boulder. IR: amines. [Link]

-

SpectraBase. 8-Nitroquinoline - Optional[13C NMR] - Chemical Shifts. [Link]

-

ResearchGate. Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations | Request PDF. [Link]

-

ResearchGate. 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. [Link]

-

Spectroelectrochemistry. Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. [Link]

-

SpectraBase. 8-quinolinol, 5-[(4-methyl-1-piperidinyl)methyl]-7-nitro- - Optional[1H NMR] - Spectrum. [Link]

-

SpectraBase. 8-Nitroquinoline - Optional[FTIR] - Spectrum. [Link]

-

The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

-

ResearchGate. FT-IR spectral data of 8HQ | Download Table. [Link]

-

National Institutes of Health. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

PubMed. Mass spectrometry based fragmentation patterns of nitrosamine compounds. [Link]

-

NIST WebBook. 8-Quinolinamine. [Link]

-

ResearchGate. Technology of Preparing 8Hydroxy5-nitroquinoline. [Link]

-

Whitman College. GCMS Section 6.15. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry. [Link]

-

CDN. Infrared Spectroscopy. [Link]

-

PubMed. The synthesis of 5-hydroxy-8-nitroquinoline and certain of its derivatives. [Link]

-

University of Calgary. Mass Spectrometry: Fragmentation. [Link]

-

MDPI. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. [Link]

- Google Patents. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.

-

ResearchGate. Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. [Link]

-

PubChem. 8-Aminoquinoline | C9H8N2 | CID 11359. [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. GCMS Section 6.15 [people.whitman.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 8-Nitroquinolin-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 8-Nitroquinolin-5-amine

This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds that form the backbone of numerous pharmaceuticals and biologically active molecules. The presence of both a nitro group, a strong electron-withdrawing moiety, and an amino group, an electron-donating group, on the quinoline scaffold imparts a unique electronic character to the molecule. This substitution pattern significantly influences its physicochemical properties, including solubility and stability, which are critical parameters in drug discovery and development. A thorough understanding of these properties is paramount for formulation design, predicting bioavailability, and ensuring the shelf-life of potential drug candidates. While direct and extensive literature on this compound is not abundant, this guide synthesizes information from closely related analogs and foundational chemical principles to provide a robust predictive framework and detailed methodologies for its characterization.

I. Physicochemical Properties: A Predictive Overview

A comprehensive understanding of the solubility and stability of this compound begins with its fundamental physicochemical properties.

| Property | Predicted Value/Information | Rationale/Supporting Evidence |

| Molecular Formula | C₉H₇N₃O₂ | Based on chemical structure. |

| Molecular Weight | 189.17 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a colored crystalline solid (e.g., yellow to brown) | Nitroaromatic compounds are often colored. The related 8-hydroxy-5-nitroquinoline is a light yellow to brown crystalline powder.[1] |

| Melting Point | Expected to be relatively high | Aromatic compounds with polar functional groups exhibit strong intermolecular forces, leading to higher melting points. For comparison, 8-hydroxy-5-nitroquinoline has a melting point of 179-183 °C.[1] |

| pKa | The amino group is expected to be basic, while the quinoline nitrogen is weakly basic. | The amino group can be protonated in acidic conditions. The nitro group is electron-withdrawing, which will decrease the basicity of both the amino group and the quinoline nitrogen compared to unsubstituted aminoquinoline. |

II. Solubility Profile: Theoretical Considerations and Experimental Determination

The solubility of a compound is a critical factor in its biological activity and formulation. The presence of both a polar nitro group and a basic amino group in this compound suggests a nuanced solubility profile.

Theoretical Solubility Profile

Based on the principle of "like dissolves like," the following solubilities can be predicted:

-

Aqueous Solubility: The molecule possesses both hydrogen bond donors (amino group) and acceptors (nitro and amino groups, quinoline nitrogen), suggesting some degree of water solubility. However, the aromatic quinoline core is hydrophobic, which will limit its aqueous solubility. The pH of the aqueous medium will be a critical determinant. In acidic solutions, the protonation of the 5-amino group to form a more polar salt will significantly enhance aqueous solubility.

-

Organic Solvent Solubility:

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is expected due to the ability of these solvents to form hydrogen bonds with the amino and nitro groups.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is anticipated. These solvents can effectively solvate the polar functional groups of the molecule. For instance, the related compound 8-hydroxy-5-nitroquinoline is soluble in DMSO.[2]

-

Non-polar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted due to the significant polarity of the molecule.

-

Experimental Determination of Solubility

A precise understanding of solubility requires empirical measurement. The isothermal shake-flask method is a reliable and widely accepted technique.

Protocol: Isothermal Shake-Flask Solubility Determination

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol, DMSO, etc.).

-

Ensure enough solid is present to achieve saturation, with undissolved solid remaining at equilibrium.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm) to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Analyze the diluted samples using the analytical method to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility in the original solvent, taking into account the dilution factor. Express the results in units such as mg/mL or mol/L.

-

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflow for isothermal shake-flask solubility determination.

III. Stability Profile and Degradation Pathways

The stability of a pharmaceutical compound is crucial for its safety and efficacy. This compound, with its nitro and amino functionalities, is susceptible to degradation under various stress conditions.

Predicted Stability and Potential Degradation Pathways

-

Hydrolytic Stability: The amide-like character of the amino group attached to the aromatic ring suggests it is generally stable to hydrolysis. However, extreme pH conditions and elevated temperatures could potentially lead to degradation.

-

Oxidative Stability: The amino group is susceptible to oxidation, which could lead to the formation of nitroso, nitro, or polymeric impurities. The presence of oxidizing agents or exposure to air and light could accelerate this process.

-

Photostability: Nitroaromatic compounds are often photosensitive and can undergo photoreduction or other light-induced reactions. The quinoline ring itself can also be susceptible to photodecomposition.

-

Thermal Stability: As a crystalline solid, this compound is expected to be relatively stable at ambient temperatures. However, at elevated temperatures, decomposition is likely to occur, potentially involving the loss of the nitro and amino groups.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.[1][3][4][5][6]

Protocol: Forced Degradation Study

-

Stress Conditions:

-

Acidic Hydrolysis: Treat a solution of this compound with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80 °C) for a defined period.

-

Basic Hydrolysis: Treat a solution with a base (e.g., 0.1 M NaOH) under similar temperature conditions.

-

Oxidative Degradation: Expose a solution to an oxidizing agent (e.g., 3% H₂O₂) at room temperature or slightly elevated temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C) for a specified duration.

-

Photodegradation: Expose a solution of the compound to UV and visible light in a photostability chamber.

-

-

Sample Analysis:

-

At various time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the stressed samples using a stability-indicating HPLC method. A reverse-phase HPLC method with a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.[7][8][9][10]

-

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples with that of an unstressed control sample.

-

Identify and quantify the degradation products.

-

Determine the percentage of degradation in each condition.

-

If significant degradation products are formed, further characterization using techniques like LC-MS/MS and NMR may be necessary to elucidate their structures.

-

Diagram: Forced Degradation Workflow

Caption: Workflow for conducting forced degradation studies.

IV. Synthesis of this compound

A plausible and efficient synthesis of this compound involves a two-step process starting from quinoline.

Step 1: Nitration of Quinoline

The nitration of quinoline typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline. The reaction is generally carried out using a mixture of nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, can be optimized to influence the ratio of the isomers.

Step 2: Selective Reduction of a Nitroquinoline Isomer

Once the mixture of nitroquinolines is obtained, the isomers need to be separated. Following separation, the 8-nitro group can be selectively reduced to the corresponding amine. This reduction can be achieved using various reagents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Diagram: Synthetic Pathway of this compound

Caption: Proposed synthetic route to this compound.

V. Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While direct experimental data for this specific molecule is limited, the principles of physical organic chemistry and the data from closely related analogs offer a solid foundation for prediction and experimental design. The detailed protocols provided for solubility determination and forced degradation studies serve as a practical starting point for researchers in drug discovery and development. A thorough characterization of these fundamental properties is an indispensable step in unlocking the full therapeutic potential of this compound and its derivatives.

References

-

National Center for Biotechnology Information. "Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells." PubMed Central, 29 Dec. 2022. [Link]

-

Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI. [Link]

-

Musiol, R., et al. "RP-HPLC determination of lipophilicity in series of quinoline derivatives." ResearchGate, 7 Aug. 2025. [Link]

-

Alsante, K. M., et al. "Development of forced degradation and stability indicating studies of drugs—A review." PubMed Central, 2011. [Link]

-

Klick, S., et al. "Forced Degradation Studies: Regulatory Considerations and Implementation." BioProcess International, 1 Oct. 2005. [Link]

-

SIELC Technologies. "HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column." [Link]

-

Isaev, A. A., et al. "Technology of Preparing 8-Hydroxy-5-nitroquinoline." ResearchGate, 7 Aug. 2025. [Link]

-

Bruni, G., et al. "Quinoline alkaloids in honey: further analytical (HPLC-DAD-ESI-MS, multidimensional diffusion-ordered NMR spectroscopy), theoretical and chemometric studies." PubMed, 15 Oct. 2009. [Link]

-

HPLC chromatograms of quinoline and 2-hydroxyquinoline. ResearchGate. [Link]

-

S. Ahuja, "Forced Degradation Studies for Biopharmaceuticals," Pharmaceutical Technology 40 (5), 2016. [Link]

-

Khan, I., et al. "Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors." PubMed Central, 2017. [Link]

-

Owolabi, B. J., et al. "SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL." Journal of Advance Research in Applied Science, vol. 2, no. 4, 2015. [Link]

-

Chem-Impex. 8-Hydroxy-5-nitroquinoline product page. [Link]

-

Coriolis Pharma. "Forced Degradation Studies." [Link]

-

Al-Majedy, Y. K., et al. "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines." MDPI, 2022. [Link]

- EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google P

Sources

- 1. biopharmaspec.com [biopharmaspec.com]

- 2. researchgate.net [researchgate.net]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biopharminternational.com [biopharminternational.com]

- 5. pharmtech.com [pharmtech.com]

- 6. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]

- 7. researchgate.net [researchgate.net]

- 8. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies | SIELC Technologies [sielc.com]

- 9. Quinoline alkaloids in honey: further analytical (HPLC-DAD-ESI-MS, multidimensional diffusion-ordered NMR spectroscopy), theoretical and chemometric studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Emerging Potential of 8-Nitroquinolin-5-amine in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Abstract

The quinoline scaffold remains a cornerstone in medicinal chemistry, consistently yielding compounds with a broad spectrum of pharmacological activities.[1] While significant research has focused on derivatives such as 8-hydroxyquinolines and 8-aminoquinolines, this technical guide illuminates the untapped potential of a lesser-explored analogue: 8-Nitroquinolin-5-amine . This document serves as a forward-looking whitepaper for researchers, scientists, and drug development professionals, providing a comprehensive overview of its synthetic viability, predicted biological activities, and a strategic roadmap for its investigation as a novel therapeutic agent. By leveraging structure-activity relationship data from closely related compounds, we present a compelling case for the exploration of this compound and its derivatives in oncology, infectious diseases, and neurodegenerative disorders. Detailed experimental protocols for its synthesis and biological evaluation are provided to empower researchers to unlock the therapeutic promise of this intriguing molecule.

Introduction: The Quinoline Moiety as a Privileged Scaffold

Quinoline derivatives are a prominent class of heterocyclic compounds that form the structural basis of numerous natural products and synthetic drugs.[1] Their diverse biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties, have cemented their status as a "privileged scaffold" in drug discovery.[2][3] The versatility of the quinoline ring system allows for extensive chemical modifications, enabling the fine-tuning of physicochemical properties and biological targets.

This guide focuses on the unique potential of this compound, a compound that strategically combines the electron-withdrawing properties of a nitro group with the versatile reactivity of an amino group. This specific arrangement of substituents on the quinoline core suggests a rich chemical landscape for the development of novel therapeutic agents with potentially unique mechanisms of action.

Proposed Synthesis of this compound: A Strategic Approach

Direct literature on the synthesis of this compound is scarce. However, established synthetic methodologies for related quinoline derivatives provide a solid foundation for a plausible and efficient synthetic route. The proposed pathway involves a two-step process commencing with the selective nitration of 5-aminoquinoline, followed by purification.

Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the nitration of 5-aminoquinoline.

Materials:

-

5-Aminoquinoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexanes

-

Ethyl Acetate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 5-aminoquinoline (1 equivalent) in concentrated sulfuric acid at 0°C (ice bath).

-

Nitration: While maintaining the temperature between 0 and 5°C, add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise via the dropping funnel over 30 minutes.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the this compound isomer.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Predicted Therapeutic Applications and Mechanisms of Action

The unique electronic and structural features of this compound suggest its potential utility across several therapeutic areas. The following sections outline these potential applications, drawing parallels with the known biological activities of structurally similar compounds.

Anticancer Potential

Numerous quinoline derivatives have demonstrated significant anticancer activity.[3] Notably, 8-hydroxy-5-nitroquinoline (Nitroxoline) exhibits potent cytotoxicity against various cancer cell lines.[2] Its mechanism of action is believed to involve the chelation of metal ions and the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells.

Predicted Mechanism of Action:

This compound, possessing both a nitro group and an amino group, could exert anticancer effects through multiple pathways:

-

Metal Chelation: The nitrogen atom of the quinoline ring and the amino group at the 5-position could act as a bidentate ligand, chelating essential metal ions like copper and iron that are crucial for tumor growth and proliferation.

-

ROS Generation: Similar to Nitroxoline, this compound may induce the production of ROS, leading to DNA damage and apoptosis.

-

Enzyme Inhibition: The quinoline scaffold is known to interact with various enzymes involved in cancer progression, such as topoisomerases and kinases.

Caption: Predicted anticancer mechanisms of this compound.

Antimicrobial and Antiprotozoal Activity

The 8-aminoquinoline scaffold is the foundation for several antimalarial drugs, including primaquine and tafenoquine.[4] These compounds are thought to interfere with the parasite's mitochondrial function. Furthermore, Nitroxoline has a long history of use as a urinary tract antiseptic and has shown activity against a range of bacteria, fungi, and protozoa.[5]

Predicted Mechanism of Action:

The antimicrobial and antiprotozoal potential of this compound is likely to stem from its ability to:

-

Disrupt Redox Balance: The nitro group can be reduced within microbial cells to form radical species that are toxic to the pathogen.

-

Inhibit Essential Enzymes: Metal chelation can disrupt the function of metalloenzymes that are vital for microbial survival.[5]

-

Intercalate with DNA: The planar quinoline ring system may allow the molecule to intercalate with microbial DNA, inhibiting replication and transcription.

Neuroprotective Properties

Oxidative stress and metal dyshomeostasis are implicated in the pathogenesis of several neurodegenerative diseases.[6] The antioxidant and metal-chelating properties of some 8-hydroxyquinoline derivatives have been explored for their neuroprotective potential.

Predicted Mechanism of Action:

This compound derivatives could offer neuroprotection by:

-

Scavenging Reactive Oxygen Species: The amino group may contribute to the molecule's antioxidant capacity.

-

Modulating Metal Homeostasis: By chelating excess metal ions like copper and iron, which can catalyze the formation of harmful ROS, these compounds could mitigate neuronal damage.

Proposed Biological Evaluation: A Step-by-Step Guide

To validate the predicted therapeutic potential of this compound, a systematic biological evaluation is essential. The following protocols outline key in vitro assays.

In Vitro Anticancer Activity Assessment

Objective: To determine the cytotoxic effects of this compound on various human cancer cell lines.

Cell Lines:

-

MDA-MB-231 (Breast Cancer)

-

A549 (Lung Cancer)

-

HCT116 (Colon Cancer)

-

A normal, non-cancerous cell line (e.g., HEK293) for selectivity assessment.

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data from a Related Compound for Comparison:

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 8-hydroxy-5-nitroquinoline (Nitroxoline) | Raji (Lymphoma) | 0.438 | [2] |

In Vitro Antimicrobial Activity Screening

Objective: To assess the antibacterial and antifungal activity of this compound.

Microbial Strains:

-

Staphylococcus aureus (Gram-positive bacteria)

-

Escherichia coli (Gram-negative bacteria)

-

Candida albicans (Fungus)

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

-

Compound Preparation: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

-

Inoculation: Add the microbial inoculum to each well containing the compound dilutions.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Conclusion and Future Directions

While direct experimental data on this compound remains to be established, this in-depth technical guide provides a strong rationale for its investigation as a promising scaffold in medicinal chemistry. The proposed synthetic route is feasible, and the predicted biological activities, based on well-studied analogs, are compelling. The detailed experimental protocols provided herein offer a clear path for researchers to synthesize and evaluate this novel compound.

Future research should focus on:

-

Synthesis and Characterization: Successful synthesis and thorough characterization of this compound.

-

In-depth Biological Evaluation: Comprehensive screening against a wider range of cancer cell lines, microbial strains, and models of neurodegeneration.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of this compound derivatives to optimize potency and selectivity.

-

Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying the biological activities of promising lead compounds.

The exploration of this compound represents an exciting frontier in drug discovery. This guide serves as a catalyst for initiating such research, with the ultimate goal of developing novel and effective therapies for a range of human diseases.

References

-

PrepChem.com. (n.d.). Preparation of 8-nitroquinoline. Retrieved January 18, 2026, from [Link]

-

Jiang, H., Taggart, J. E., Zhang, X., Benbrook, D. M., Lind, S. E., & Ding, W. Q. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer letters, 312(1), 11–17. [Link]

-

PrepChem.com. (n.d.). Preparation of 8-aminoquinoline. Retrieved January 18, 2026, from [Link]

-

Singh, P. P., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(3), 3043–3057. [Link]

-

Owolabi, J. B., & Olarinoye, A. M. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science, 2(4). [Link]

-

Wikipedia. (2023). 8-Aminoquinoline. Retrieved January 18, 2026, from [Link]

- Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.

-

Manolova, N., et al. (2023). 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. Polymers, 15(15), 3241. [Link]

-

Schofield, C. J., et al. (2017). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. MedChemComm, 8(3), 565–571. [Link]

-

Zibaseresht, R., Amirlou, M. R., & Karimi, P. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Journal of Archives in Military Medicine, 2(1), e15957. [Link]

-

Amerigo Scientific. (n.d.). 8-Amino-5-methoxyquinoline (95%). Retrieved January 18, 2026, from [Link]

-

Bartolomei, M., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3568. [Link]

-

Bethencourt-Estrella, C. J., et al. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals, 17(8), 1106. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. brieflands.com [brieflands.com]

- 4. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 5. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound | MDPI [mdpi.com]

- 6. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Nitro- and Amino-Substituted Quinoline Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous synthetic compounds with a wide array of biological activities.[1] This heterocyclic aromatic compound, composed of a benzene ring fused to a pyridine ring, serves as a foundational template for designing novel therapeutic agents. The strategic placement of various functional groups onto this core structure can dramatically modulate its physicochemical properties and pharmacological effects, leading to potent antimicrobial, anticancer, antimalarial, and anti-inflammatory agents.[2][3]

The Modulatory Power of Nitro and Amino/Hydroxyl Groups

Among the most impactful substituents are the nitro (-NO₂) and amino (-NH₂) or hydroxyl (-OH) groups. The electron-withdrawing nature of the nitro group often enhances the biological potency of the quinoline core.[1] Conversely, amino and hydroxyl groups, as electron-donating moieties, can also confer significant bioactivity and are often crucial for receptor binding and antioxidant properties. The interplay between these groups on the quinoline scaffold has given rise to a class of compounds with a rich and diverse pharmacological profile.

A Note on Nomenclature: Focusing on Well-Characterized Isomers

While the query specifies "8-Nitroquinolin-5-amine," the vast body of scientific literature focuses predominantly on a closely related and highly significant isomer: 5-Nitro-8-hydroxyquinoline , commercially known as Nitroxoline . Its derivatives, particularly 5-Amino-8-hydroxyquinoline , are also extensively studied. Due to the wealth of available data and established biological significance, this guide will center on the activities of this 5-nitro/5-amino-8-hydroxyquinoline family. These compounds represent the most scientifically validated and therapeutically relevant members of this class, embodying the core principles of the user's topic of interest.

Synthesis and Derivatization Strategies

The synthesis of these quinoline derivatives is a well-established process, typically commencing from 8-hydroxyquinoline. A common and efficient two-stage method involves the nitrosation of 8-hydroxyquinoline, followed by the oxidation of the resulting nitroso derivative with nitric acid to yield 8-hydroxy-5-nitroquinoline (Nitroxoline).[4] The presence of the electron-withdrawing nitro group facilitates further reactions, such as nucleophilic aromatic substitution (SNAr), allowing for the introduction of other functional groups.[1] The corresponding 5-amino derivative can be readily synthesized by the chemical reduction of the 5-nitro group, for instance, using sodium dithionite.[5]

Potent Anticancer Activity

Derivatives of the 5-nitro-8-hydroxyquinoline scaffold have emerged as powerful anticancer agents, demonstrating significant cytotoxicity against various human cancer cell lines, including lymphoma, cervical, and prostate cancer cells.[2][6]

Primary Mechanism: Metal Chelation and ROS Generation

A key mechanism underpinning the anticancer efficacy of 5-nitro-8-hydroxyquinoline (Nitroxoline) is its ability to chelate metal ions, particularly copper. The cytotoxicity of Nitroxoline is significantly enhanced by copper, leading to a substantial increase in intracellular reactive oxygen species (ROS).[6][7] This oxidative stress overwhelms the cancer cell's antioxidant defenses, triggering apoptotic cell death.

This mechanism contrasts with that of other quinoline analogs like clioquinol. While clioquinol acts as a zinc ionophore, increasing intracellular zinc concentrations, Nitroxoline does not share this property.[6][7] This distinction is critical, as the lack of zinc ionophore activity may result in lower neurotoxicity, presenting a significant therapeutic advantage.[6][7]

Secondary Mechanism: Proteasome Inhibition

In addition to inducing oxidative stress, quinoline derivatives have been shown to inhibit proteasome activity in tumor cells.[6] The 5-amino derivative, 5-amino-8-hydroxyquinoline (5A8HQ), is recognized as a promising proteasome inhibitor that may be effective in overcoming resistance to existing proteasome-inhibiting drugs like bortezomib.[8] By blocking the proteasome, these compounds disrupt cellular protein homeostasis, leading to the accumulation of misfolded proteins and inducing apoptosis.

In Vitro Cytotoxicity Data

The potency of these compounds has been quantified in numerous studies. Notably, 8-hydroxy-5-nitroquinoline was found to be the most toxic among six tested clioquinol analogues against human cancer cell lines.[6]

| Compound | Cell Line | IC₅₀ Value | Reference |

| 8-Hydroxy-5-nitroquinoline (NQ) | Raji (B-cell lymphoma) | 438 nM | [6] |

| 8-Hydroxy-5-nitroquinoline (NQ) | T. cruzi (amastigote) | 1.24 µM | [9] |

| 5-Amino-8-hydroxyquinoline (8) | Antioxidant Assay (DPPH) | 8.70 µM | [10] |

Broad-Spectrum Antimicrobial and Antiparasitic Activity

Nitroxoline has a long history of clinical use as an antimicrobial agent, particularly for treating urinary tract infections.[7][11] Its derivatives have demonstrated a remarkably broad spectrum of activity against bacteria, fungi, and protozoan parasites.[12][13]

Mechanism of Antimicrobial Action

The primary antimicrobial mechanism involves the selective suppression of bacterial DNA synthesis.[14] Furthermore, as potent metal chelators, these compounds interfere with essential cellular processes by forming complexes with metal-containing enzymes in the microbial cell, thereby disrupting their function.[9][14]

In parasites like Trypanosoma cruzi, the causative agent of Chagas disease, Nitroxoline induces programmed cell death by causing significant disruption of the mitochondrial membrane potential, depleting ATP, and increasing ROS accumulation.[9] Its efficacy against both extracellular and intracellular forms of the parasite surpasses that of the standard drug, benznidazole.[9]

Summary of Antimicrobial Efficacy

The effectiveness of these compounds is demonstrated by their low Minimum Inhibitory Concentrations (MIC) against a range of pathogens.

| Compound | Microorganism | Activity (MIC/IC₅₀) | Reference |

| 8-Hydroxy-5-nitroquinoline (NQ) | L. monocytogenes | 5.57 µM (MIC) | [10] |

| 8-Hydroxy-5-nitroquinoline (NQ) | P. shigelloides | 11.14 µM (MIC) | [10] |

| 8-Hydroxy-5-nitroquinoline (NQ) | P. aeruginosa | 84.14 µM (MIC) | [10] |

| 8-Quinolinamine Derivatives | P. falciparum (D6) | 20–4760 ng/mL (IC₅₀) | [12] |

| 8-Quinolinamine Derivatives | C. neoformans | 0.67–18.64 µg/mL (IC₅₀) | [12] |

| 8-Quinolinamine Derivatives | S. aureus | 1.33–18.9 µg/mL (IC₅₀) | [12] |

Additional Bioactivities

Antioxidant and Radical-Scavenging Properties

While nitro-derivatives often promote oxidative stress, the corresponding amino-derivatives can exhibit potent antioxidant activity. 5-amino-8-hydroxyquinoline was shown to be a more powerful antioxidant than the standard α-tocopherol in a DPPH radical scavenging assay, with an IC₅₀ of 8.70 µM.[10] This dual functionality within the same chemical family highlights the tunability of the quinoline scaffold. Designing hybrids that combine the 8-aminoquinoline core with natural antioxidants like caffeic or ferulic acid has been shown to produce compounds with both metal-chelating and radical-scavenging properties.[15]

Key Experimental Protocols

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological activity of these compounds.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration at which a compound reduces the viability of a cell population by 50% (IC₅₀).

-

Cell Seeding: Plate human cancer cells (e.g., Raji, HeLa) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., 8-hydroxy-5-nitroquinoline) in culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay quantifies the generation of ROS within cells following compound treatment, a key indicator of oxidative stress.

-

Cell Treatment: Seed cells in a 96-well plate as described above. Treat cells with the test compound at its IC₅₀ concentration for a defined period (e.g., 6-24 hours).

-

Probe Loading: Remove the treatment medium and wash the cells with PBS. Add 100 µL of 10 µM 2',7'–dichlorofluorescin diacetate (DCFH-DA) solution to each well. Incubate for 30 minutes at 37°C in the dark. DCFH-DA is cell-permeable and is hydrolyzed intracellularly to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.

-

Data Acquisition: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Causality Check: To validate that cytotoxicity is linked to ROS, co-treat cells with the test compound and an antioxidant like N-acetylcysteine (NAC) and observe if cell viability is restored.

Protocol: In Silico Molecular Docking Workflow

Molecular docking predicts the preferred binding orientation of a ligand to a protein target.

-

Target Preparation: Obtain the 3D crystal structure of the target protein (e.g., ACP reductase, proteasome subunit) from the Protein Data Bank (PDB). Remove water molecules, add hydrogen atoms, and assign charges.

-

Ligand Preparation: Draw the 3D structure of the quinoline derivative (e.g., 8-hydroxy-5-nitroquinoline) using chemical drawing software and perform energy minimization.

-

Grid Generation: Define the binding site (active site) on the target protein and generate a grid box that encompasses this area.

-

Docking Simulation: Run the docking algorithm (e.g., AutoDock, Glide) to fit the ligand into the defined binding site, generating multiple possible binding poses.

-

Analysis and Scoring: Analyze the predicted poses based on their binding energy (e.g., kcal/mol) and intermolecular interactions (hydrogen bonds, hydrophobic interactions).[16] The pose with the lowest binding energy is typically considered the most favorable.

Structure-Activity Relationships and Future Perspectives

The biological activity of this compound class is highly dependent on the nature and position of substituents on the quinoline ring. The presence of a nitro group at the C5 position and a hydroxyl group at the C8 position appears critical for the potent anticancer and antimicrobial activities of Nitroxoline. Converting the nitro group to an amine can switch the compound's primary activity from pro-oxidant and cytotoxic to antioxidant and potentially neuroprotective.

The proven efficacy and established safety profile of Nitroxoline make it a strong candidate for drug repurposing, particularly in oncology and for treating parasitic diseases like Chagas disease.[9] Future research should focus on synthesizing novel derivatives with improved pharmacokinetic properties, reduced toxicity, and enhanced target specificity. The development of hybrid molecules that combine the quinoline scaffold with other pharmacophores is a promising strategy for creating next-generation therapeutics to combat drug resistance and treat complex multifactorial diseases.[15]

References

-

Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - NIH. (No Date). National Institutes of Health. [Link]

-

Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed. (2011-12-15). PubMed. [Link]

-

Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives | ACS Omega. (2018-03-14). ACS Publications. [Link]

-

Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - ResearchGate. (2025-08-10). ResearchGate. [Link]

-

Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF - ResearchGate. (2025-08-07). ResearchGate. [Link]

-

OEM 8 Hydroxy 5 Nitroquinoline: Mechanism of Action Explained. (2025-07-11). Shandong King's Land International Trading Co., Ltd.. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. (No Date). National Institutes of Health. [Link]

-

Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound - MDPI. (No Date). MDPI. [Link]

- EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents. (No Date).

-

Innovative Fibrous Materials Loaded with 5-Nitro-8-hydroxyquinoline via Electrospinning/Electrospraying Demonstrate Antioxidant, Antimicrobial and Anticancer Activities - MDPI. (2023-06-09). MDPI. [Link]

-

Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations | Request PDF - ResearchGate. (2025-08-08). ResearchGate. [Link]

-

Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC - PubMed Central. (No Date). National Institutes of Health. [Link]

-

Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. (No Date). Hindawi. [Link]

-

Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. (No Date). The Royal Society of Chemistry. [Link]

-

Synthesis and investigation of antibacterial and antioxidants properties of some new 5-subsituted-8-hydroxyquinoline derivatives | Request PDF - ResearchGate. (2025-08-08). ResearchGate. [Link]

-

In silico and multi-spectroscopic analyses on the interaction of 5-amino-8-hydroxyquinoline and bovine serum albumin as a potential anticancer agent - PMC. (No Date). National Institutes of Health. [Link]

-

Computational, spectroscopic and molecular docking investigation on a bioactive anti-cancer drug: 2-Methyl-8-nitro quinoline | Request PDF - ResearchGate. (No Date). ResearchGate. [Link]

-

Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - NIH. (2022-05-31). National Institutes of Health. [Link]

-

Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells - MDPI. (No Date). MDPI. [Link]

-

The synthesis of 5-hydroxy-8-nitroquinoline and certain of its derivatives - PubMed. (No Date). PubMed. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (No Date). MDPI. [Link]

-

8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline - ResearchGate. (2020-12-30). ResearchGate. [Link]

-

Technology of Preparing 8Hydroxy5-nitroquinoline - ResearchGate. (2025-08-07). ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In silico and multi-spectroscopic analyses on the interaction of 5-amino-8-hydroxyquinoline and bovine serum albumin as a potential anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

"8-Nitroquinolin-5-amine literature review and discovery"

An In-depth Technical Guide to 8-Nitroquinolin-5-amine: Synthesis, Properties, and Application as a Core Scaffold in Drug Discovery

Abstract

This compound is a heterocyclic aromatic compound whose strategic placement of functional groups—an electron-donating amine and an electron-withdrawing nitro group on the quinoline scaffold—makes it a molecule of significant interest in medicinal chemistry. While not extensively studied as a standalone therapeutic agent, its true value lies in its potential as a versatile synthetic intermediate for the development of novel drug candidates. The quinoline core is a privileged structure, forming the foundation of numerous pharmaceuticals with a wide spectrum of biological activities, including antimalarial, anticancer, and antimicrobial effects. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a proposed synthetic pathway based on established quinoline chemistry, and a review of the vast biological activities of its close analogues. By contextualizing the molecule within the broader landscape of drug discovery, this document serves as a resource for researchers and scientists aiming to leverage this scaffold for the design and synthesis of next-generation therapeutics.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a cornerstone of heterocyclic chemistry and a highly valued scaffold in drug development. Composed of a benzene ring fused to a pyridine ring, this structure is prevalent in a variety of natural products and synthetic pharmaceuticals. The enduring importance of quinolines stems from their proven track record in treating human diseases. Seminal antimalarial drugs like quinine and chloroquine are built upon this scaffold, and their derivatives continue to be a focus of anti-infective research.[1] Beyond malaria, quinoline derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antibacterial, antifungal, and antiviral properties, making them a focal point of extensive research.[2][3] The versatility of the quinoline ring allows for functionalization at multiple positions, enabling chemists to fine-tune the molecule's steric and electronic properties to optimize therapeutic efficacy and reduce toxicity.

This compound: A Key Synthetic Intermediate

This compound (also known as 5-Amino-8-nitroquinoline) is a derivative of the quinoline core. Its structure is characterized by two key functional groups that impart distinct chemical reactivity:

-

The 5-amino group: A primary aromatic amine that is a nucleophilic center and an ortho-, para-directing group in electrophilic aromatic substitution. It can be readily diazotized or acylated, providing a handle for extensive chemical modification.

-

The 8-nitro group: A strong electron-withdrawing group that deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. Importantly, this group can be chemically reduced to form an 8-amino group, which is a critical pharmacophore in many biologically active molecules, including the entire class of 8-aminoquinoline antimalarials.

This dual functionality makes this compound a strategically important, though currently under-explored, building block for creating libraries of novel compounds for biological screening.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, key properties can be identified from chemical supplier data or calculated. These properties are essential for planning synthetic reactions, purification, and formulation.

| Property | Value | Source |

| CAS Number | 42606-39-3 | [4][5] |

| Molecular Formula | C₉H₇N₃O₂ | [4] |

| Molecular Weight | 189.17 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Appearance | Data not available (likely colored solid) | - |

| Melting Point | Data not available | - |

| Solubility | Data not available | - |

| SMILES | NC1=C2C=CC=NC2=C(=O)C=C1 | [4] |

Synthesis and Discovery

Literature Precedent: Synthesis of Related Amino-Nitro-Quinolines

Proposed Synthetic Pathway for this compound

A plausible and direct synthesis of this compound involves the selective nitration of 5-aminoquinoline.

Causality of the Proposed Method: The amino group (-NH₂) at the 5-position is a strongly activating, ortho-, para-directing group. However, under the strongly acidic conditions required for nitration (e.g., HNO₃/H₂SO₄), the amine is protonated to form the anilinium ion (-NH₃⁺). This ammonium group is a meta-directing deactivator. This directing-group conflict often leads to complex product mixtures. A more controlled approach would be to first protect the amine as an acetamide, which is less basic and remains a powerful ortho-, para-director. Nitration of N-(quinolin-5-yl)acetamide would be expected to direct the incoming nitro group to the 8-position (para to the amide) and the 6-position (ortho). Steric hindrance from the fused ring system would likely favor substitution at the 8-position. The final step would be the deprotection of the acetamide to reveal the 5-amino group.

Experimental Protocol: Proposed Synthesis via Acetamide Protection

Step 1: Acetylation of 5-Aminoquinoline

-

In a 250 mL round-bottom flask, dissolve 5-aminoquinoline (10.0 g, 69.4 mmol) in 100 mL of dichloromethane.

-

Add acetic anhydride (8.5 g, 83.2 mmol, 1.2 equivalents) dropwise to the solution at room temperature with stirring.

-

Stir the reaction mixture for 2-4 hours, monitoring completion by TLC.

-

Upon completion, quench the reaction by the slow addition of 50 mL of saturated sodium bicarbonate solution.

-